2-methyl-N,N'-bis(4-methylphenyl)propanediamide

Description

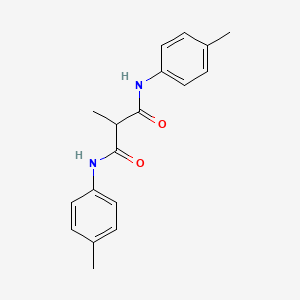

2-Methyl-N,N'-bis(4-methylphenyl)propanediamide is a diamide derivative with a branched propanediamide backbone. Its structure comprises a central 2-methylpropanediamide core (CH(CH₃)(CONH–)₂) substituted at both nitrogen atoms with 4-methylphenyl (p-tolyl) groups. This compound is structurally analogous to other propanediamide derivatives but distinct in its substitution pattern, which influences its physical, chemical, and coordination properties.

Properties

IUPAC Name |

2-methyl-N,N'-bis(4-methylphenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12-4-8-15(9-5-12)19-17(21)14(3)18(22)20-16-10-6-13(2)7-11-16/h4-11,14H,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJQFDOCJMGSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)C(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329763 | |

| Record name | 2-methyl-N,N'-bis(4-methylphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60519-54-2 | |

| Record name | 2-methyl-N,N'-bis(4-methylphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N,N’-bis(4-methylphenyl)propanediamide typically involves the reaction of malonic acid derivatives with 4-methylaniline under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N,N’-bis(4-methylphenyl)propanediamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N,N’-bis(4-methylphenyl)propanediamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides.

Scientific Research Applications

2-methyl-N,N’-bis(4-methylphenyl)propanediamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-methyl-N,N’-bis(4-methylphenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

(1) N,N'-Bis((4-methoxyphenyl)methylideneamino)propanediamide (CAS 73692-65-6)

- Structure : Features a malonic bis-hydrazide backbone with 4-methoxybenzylidene substituents.

- Key Differences : Replaces methyl groups with methoxy substituents and incorporates hydrazide (–NH–N=CH–) linkages instead of amide (–NH–CO–) groups.

- Implications : The methoxy groups enhance electron-donating capacity, while hydrazide moieties may improve metal chelation efficiency compared to simple amides .

(2) N,N'-Bis(5-chloro-2-methoxyphenyl)propanediamide (CID 2386166)

(3) 2,2-Bis(3-aminopropyl)-N,N'-bis(2-thiazolyl)propanediamide (CAS 88321-33-9)

- Structure: Branched propanediamide with thiazolyl and aminopropyl groups.

- Implications : The presence of nitrogen-rich thiazolyl groups facilitates interactions with transition metals, as seen in related ligand systems .

Physicochemical and Coordination Properties

Key Observations :

- Electronic Effects : 4-Methylphenyl groups provide moderate electron-donating effects, whereas methoxy or chloro substituents in analogs enhance polarity and metal-binding affinity .

- Coordination Chemistry : Propanediamides with heterocyclic substituents (e.g., thiazolyl) exhibit superior metal coordination capabilities, as demonstrated in silver(I) and copper(II) complexes (e.g., ) .

Biological Activity

2-Methyl-N,N'-bis(4-methylphenyl)propanediamide, often referred to as a derivative of a propanediamide, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to delve into the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a propanediamide backbone with two 4-methylphenyl substituents and a methyl group. Its structure can be represented as follows:

This configuration is critical for its interaction with biological targets.

The biological activity of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Key Mechanisms:

- Enzyme Inhibition: The compound exhibits inhibitory effects on certain enzymes, potentially affecting metabolic processes.

- Receptor Interaction: It may bind to various receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide. In vitro assays demonstrated that the compound has selective cytotoxicity against several cancer cell lines while sparing normal cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| SW480 (Colon) | 15 | 5 |

| MDA-MB-453 (Breast) | 20 | 4 |

| HCT116 (Colon) | 10 | 6 |

These results indicate a promising therapeutic index for further development in cancer treatment.

Apoptosis Induction

Flow cytometry analysis revealed that treatment with the compound increases the percentage of cells undergoing apoptosis. Specifically, a significant rise in late-stage apoptotic cells was observed in treated SW480 cells after 48 hours.

Figure 1: Apoptosis Analysis

Apoptosis Analysis

This suggests that the compound may exert its anticancer effects through apoptosis induction alongside cell cycle arrest mechanisms.

Case Study 1: SW480 Cell Line

In a controlled study involving the SW480 colon cancer cell line, treatment with 2-methyl-N,N'-bis(4-methylphenyl)propanediamide resulted in:

- Cell Cycle Arrest: A notable increase in cells arrested in the G0/G1 phase was recorded.

- CDK Expression Modulation: Downregulation of Cyclin-dependent kinases (CDK4 and CDK6) was observed, which are crucial for cell cycle progression.

Case Study 2: MDA-MB-453 Cell Line

Another study focusing on the MDA-MB-453 breast cancer cell line showed:

- Enhanced Apoptosis Rates: Increased annexin V staining indicated higher apoptosis rates.

- Mechanistic Insights: The study suggested that the compound's action involves mitochondrial pathways leading to apoptosis.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-N,N'-bis(4-methylphenyl)propanediamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of bisamide derivatives typically involves condensation reactions between diamines and acyl chlorides or activated esters. For example, analogous compounds (e.g., , compounds 44–53) were synthesized via Schiff base formation or direct amidation under reflux conditions using polar aprotic solvents (e.g., DMF, THF) with yields ranging from 60% to 85%. Optimization strategies include:

- Catalyst screening : Use of triethylamine or DMAP to enhance reactivity.

- Temperature control : Reflux at 80–100°C for 12–24 hours.

- Solvent selection : Polar solvents improve solubility of aromatic intermediates.

Table 1 : Example Reaction Conditions from Analogous Bisamide Syntheses

| Compound ID | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 44 | DMF | Et₃N | 80 | 72 |

| 45 | THF | DMAP | 100 | 68 |

| 51 | CHCl₃ | None | 60 | 60 |

Q. How can structural characterization of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide be performed?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Methyl groups on phenyl rings: δ 2.3–2.5 ppm (singlet, 6H).

- Amide protons: δ 8.1–8.5 ppm (broad, exchange with D₂O).

- LC-MS (ESI) : Confirm molecular weight ([M+H]⁺ expected for C₁₉H₂₂N₂O₂: 322.17).

- X-ray crystallography : Resolve crystal packing and confirm dihedral angles between aromatic rings.

Advanced Research Questions

Q. How can computational modeling guide the design of 2-methyl-N,N'-bis(4-methylphenyl)propanediamide derivatives with enhanced properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes.

- Reaction Path Search : Use quantum chemical calculations (e.g., GRRM) to identify low-energy pathways for synthesis optimization.

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent NMR or bioactivity results)?

- Methodological Answer :

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral data.

- Cross-Validation Techniques : Compare LC-MS, IR, and elemental analysis to confirm purity.

- Biological Replicates : Use dose-response curves (IC₅₀) with ≥3 replicates to assess activity variability.

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) on phenyl rings to assess effects on bioactivity.

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

Table 2 : Example SAR Data from Analogous Compounds

| Substituent | Enzyme Inhibition (%) | LogP |

|---|---|---|

| -CF₃ | 85 | 3.2 |

| -OCH₃ | 65 | 2.8 |

| -CH₃ | 45 | 2.5 |

Q. What advanced techniques characterize thermodynamic stability and degradation pathways?

- Methodological Answer :

- DSC/TGA : Measure melting points (Tm) and thermal decomposition profiles (e.g., onset at 200–250°C).

- Forced Degradation Studies : Expose to acidic/alkaline conditions and analyze degradation products via HPLC-MS.

- NIST Data Cross-Reference : Compare experimental thermochemical data with NIST Standard Reference Database entries for validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.